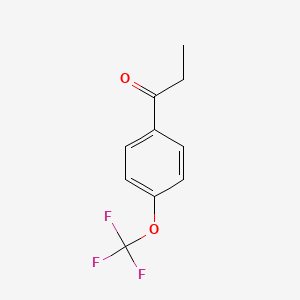

4'-(Trifluoromethoxy)propiophenone

Description

The Strategic Role of Fluorine and Trifluoromethoxy Groups in Contemporary Organic Chemistry

Fluorine, the most electronegative element, imparts profound changes to the properties of organic molecules. nist.gov Its introduction can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. nih.gov The carbon-fluorine bond is exceptionally strong, contributing to the resistance of fluorinated compounds to metabolic degradation. sigmaaldrich.com

The trifluoromethoxy group (-OCF3) is a particularly valuable substituent that combines the high electronegativity of fluorine with the structural features of a methoxy (B1213986) group. It is strongly electron-withdrawing and significantly more lipophilic than a simple methoxy group. sigmaaldrich.com This unique combination of properties allows for the fine-tuning of a molecule's characteristics to improve membrane permeability and bioavailability, making the -OCF3 group a prized component in the design of pharmaceuticals and agrochemicals. sigmaaldrich.com The synthesis of molecules containing the trifluoromethoxy group is an active area of research, with methods developed for the direct O- and N-trifluoromethylation of various precursors. sigmaaldrich.com

Foundational Principles of Aromatic Ketone Chemistry in Synthetic Design

Aromatic ketones are a class of organic compounds featuring a ketone functional group attached directly to an aromatic ring. chemimpex.comuni.lu This structure makes them crucial intermediates in a wide array of chemical syntheses, serving as building blocks for more complex molecules, including pharmaceuticals, fragrances, and materials. uni.lu

A cornerstone of aromatic ketone synthesis is the Friedel-Crafts acylation reaction. nih.gov This electrophilic aromatic substitution involves reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). nih.govontosight.ai The reaction introduces an acyl group onto the aromatic ring, forming a ketone. ontosight.ai A key advantage of Friedel-Crafts acylation over the related alkylation is that the product ketone is deactivated towards further reaction, preventing poly-acylation. bldpharm.com Aromatic ketones are versatile precursors; for instance, the carbonyl group can be reduced to a methylene (B1212753) group via methods like the Clemmensen or Wolff-Kishner reductions, providing a reliable route to alkylbenzenes.

Research Trajectories and Significance of 4'-(Trifluoromethoxy)propiophenone within Fluorinated Molecular Architectures

This compound, also known as 1-[4-(trifluoromethoxy)phenyl]propan-1-one, is a specialty chemical that embodies the fusion of the principles discussed above. ontosight.aiamericanelements.com Its structure, featuring a propiophenone (B1677668) core with a trifluoromethoxy group at the para position of the phenyl ring, makes it a valuable building block in several areas of chemical research. ontosight.ai

The synthesis of this compound can be achieved through methods such as the Friedel-Crafts acylation of trifluoromethoxybenzene with propionyl chloride. An alternative synthetic route involves the trifluoromethylation of 4'-hydroxypropiophenone (B143161). ontosight.ai

The primary significance of this compound lies in its role as a synthetic intermediate. It is particularly noted as a precursor in the synthesis of chiral amines, such as (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, which are investigated for their potential as pharmacological agents. The presence of the trifluoromethoxy group is crucial, as it can enhance the biological activity, metabolic stability, and lipophilicity of the final target molecules, making them promising candidates for new drugs and agrochemicals. sigmaaldrich.comontosight.ai While detailed research findings on the compound itself are not extensively published, its role as a key intermediate points to its importance in the development of novel fluorinated molecular architectures.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 94108-55-1 americanelements.com |

| Molecular Formula | C10H9F3O2 americanelements.com |

| Molecular Weight | 218.18 g/mol americanelements.com |

| Appearance | Liquid americanelements.com |

| Boiling Point | 234.8 °C at 760 mmHg americanelements.com |

| Density | 1.226 g/cm3 americanelements.com |

| IUPAC Name | 1-[4-(trifluoromethoxy)phenyl]propan-1-one americanelements.com |

| SMILES | CCC(=O)C1=CC=C(C=C1)OC(F)(F)F americanelements.com |

| InChI Key | OIEBTEWPPOJOGI-UHFFFAOYSA-N americanelements.com |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, the expected spectral features can be inferred from its structure:

1H NMR: Signals corresponding to the ethyl group (a triplet and a quartet) and aromatic protons in the para-substituted phenyl ring would be expected.

13C NMR: Resonances for the carbonyl carbon, the carbons of the ethyl group, the aromatic ring carbons, and the carbon of the trifluoromethoxy group would be visible.

19F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF3 group would be a characteristic feature.

IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the ketone, C-H stretches for the alkyl and aromatic groups, C-O-C stretching for the ether linkage, and strong C-F stretching bands.

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns, such as the loss of the ethyl group or the trifluoromethoxy group.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEBTEWPPOJOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240579 | |

| Record name | 4'-(Trifluoromethoxy)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94108-55-1 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Trifluoromethoxy)propiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-(Trifluoromethoxy)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(trifluoromethoxy)propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Trifluoromethoxy Propiophenone and Functional Analogues

Retrosynthetic Analysis of the 4'-(Trifluoromethoxy)propiophenone Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process is guided by identifying key chemical bonds that can be disconnected, which correspond to reliable forward synthetic reactions.

For this compound, two primary disconnections are considered:

C-C Bond Disconnection (Friedel-Crafts approach): The most logical disconnection breaks the bond between the aromatic ring and the acyl group of the propiophenone (B1677668) moiety. This is the reverse of a Friedel-Crafts acylation reaction. chemguide.co.ukox.ac.uk This disconnection leads to two precursor synthons: a nucleophilic (trifluoromethoxy)benzene (B1346884) and an electrophilic propionyl cation. The corresponding synthetic equivalents are (trifluoromethoxy)benzene and propionyl chloride, respectively. This is often the most direct and industrially favored route.

C-O Bond Disconnection (Trifluoromethoxylation approach): An alternative disconnection targets the aryl-oxygen bond of the trifluoromethoxy group. This suggests a synthesis starting from a pre-formed propiophenone derivative, such as 4'-hydroxypropiophenone (B143161). The challenge then becomes the introduction of the trifluoromethyl group onto the phenolic oxygen. ontosight.ai This strategy is particularly useful in late-stage functionalization where the propiophenone core is already assembled within a more complex molecule.

These two main retrosynthetic pathways dictate the major synthetic strategies employed for the preparation of this compound and its analogues.

Direct and Indirect Strategies for Trifluoromethoxylation of Aromatic Systems

The introduction of the trifluoromethoxy group onto an aromatic ring is a significant challenge in fluoro-organic chemistry due to the properties of the OCF3 moiety. mdpi.comnih.gov The group is highly electron-withdrawing, which deactivates the aromatic ring, and the trifluoromethoxide anion itself can be unstable. nih.govbeilstein-journals.org Various methods have been developed to overcome these hurdles.

Nucleophilic Aromatic Substitution Pathways for Trifluoromethoxy Group Introduction

Nucleophilic trifluoromethoxylation involves the use of a trifluoromethoxide (⁻OCF₃) source to displace a leaving group on an aromatic ring or an alkyl halide. While the trifluoromethoxide anion is a relatively poor nucleophile, methods have been developed to facilitate its reaction. beilstein-journals.orgresearchgate.net

One approach involves the use of reagents that can release the trifluoromethoxide anion in situ. For instance, (E)-O-trifluoromethyl-benzaldoximes (TFBO) can serve as a trifluoromethoxylation reagent for alkyl halides in the presence of a base like cesium carbonate, avoiding the need for silver catalysts. researchgate.net

For aromatic systems, copper-catalyzed nucleophilic trifluoromethylation of aryl halides has been explored. researchgate.netacs.org While these methods primarily focus on introducing a CF₃ group, modifications can sometimes be applied for OCF₃ introduction. The challenge lies in the stability and delivery of the CF₃O⁻ nucleophile.

| Reagent/System | Substrate Type | Conditions | Notes |

| (E)-O-trifluoromethyl-benzaldoximes (TFBO)/Cs₂CO₃ | Alkyl halides | DMA, 70 °C | Silver-free nucleophilic trifluoromethoxylation. researchgate.net |

| CsF or CsCl / Cu(I) with Methyl trifluoroacetate (B77799) (MTFA) | Aromatic iodides and bromides | DMF at 180°C or Sulfolane at 140°C | Primarily for trifluoromethylation, but demonstrates copper-mediated nucleophilic pathways. researchgate.net |

Electrophilic Trifluoromethoxylation Reactions

Electrophilic trifluoromethoxylation reagents are designed to deliver a formal "CF₃⁺" or "CF₃O⁺" equivalent to a nucleophilic substrate, such as a phenol. These reagents have become crucial for the synthesis of aryl trifluoromethyl ethers. mdpi.comnih.gov

Prominent among these are hypervalent iodine reagents, such as Togni's reagents, and diarylsulfonium salts developed by Yagupolskii and Umemoto. conicet.gov.arbeilstein-journals.org For instance, Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) can react with phenols to yield aryl trifluoromethyl ethers, although competitive C-trifluoromethylation can be an issue. nih.gov Umemoto's reagents, which are O-(trifluoromethyl)dibenzofuranium salts, are also effective for the O-trifluoromethylation of phenols and alcohols, though they often require very low temperatures for their in situ preparation. beilstein-journals.org

A light-driven method for the α-trifluoromethoxylation of ketones has also been reported using N-trifluoromethoxy-4-cyano-pyridinium and a photoredox catalyst, showcasing the versatility of electrophilic OCF₃ sources. acs.org

| Reagent Class | Example Reagent | Substrate | Key Features |

| Hypervalent Iodine | Togni's Reagent II | Phenols, N-aryl-N-hydroxylamines | Commercially available, mild conditions, but can lead to C-trifluoromethylation. nih.gov |

| Dibenzofuranium Salts | Umemoto's Reagents | Alcohols, Phenols | Highly reactive, but requires in situ preparation at very low temperatures (-100 °C to -90 °C). nih.govbeilstein-journals.org |

| Pyridinium Salts | N-trifluoromethoxy-4-cyano-pyridinium | Enol carbonates (from ketones) | Light-driven, rapid reaction times under batch or flow conditions. acs.org |

Transition-Metal Catalyzed Approaches for C-O Bond Formation in Trifluoromethoxy Moieties

Transition-metal catalysis offers powerful methods for forming C-O bonds, including those involving the trifluoromethoxy group. These reactions typically involve the cross-coupling of an aryl halide or its equivalent with a trifluoromethoxide source.

A significant breakthrough was the development of a silver-mediated cross-coupling of trifluoromethoxide with aryl stannanes and arylboronic acids, representing the first transition-metal-mediated C(aryl)–OCF₃ bond formation. acs.org Palladium and copper-catalyzed systems have also been extensively developed for trifluoromethylation, and the principles can be extended to trifluoromethoxylation. nih.govnih.gov For example, palladium-catalyzed trifluoromethylation of aryl chlorides has been achieved under mild conditions with a broad substrate scope. nih.gov Copper-catalyzed reactions often utilize reagents like TMSCF₃ in the presence of a fluoride (B91410) source to trifluoromethylate aryl halides. organic-chemistry.org Gold-catalyzed cross-coupling has also emerged as a mild and efficient method for trifluoromethylthiolation of organohalides, suggesting potential for oxygen-based analogues. nih.gov

| Metal Catalyst | Substrate | OCF₃ Source/Reagent | Key Features |

| Silver(I) | Aryl stannanes, Arylboronic acids | AgOCF₃ (generated in situ) | First transition-metal-mediated C(aryl)–OCF₃ bond formation. acs.org |

| Palladium | Aryl chlorides | Nucleophilic CF₃ sources (e.g., TMSCF₃) | Broad functional group tolerance, applicable to late-stage functionalization. nih.gov |

| Copper | Aryl iodides | TMSCF₃ / Fluoride source | Efficient for electron-deficient aryl iodides. acs.orgorganic-chemistry.org |

Carbon-Carbon Bond Formation Methodologies for the Propiophenone Core

The formation of the propiophenone core involves creating a carbon-carbon bond between the aromatic ring and a three-carbon acyl chain. The most common and direct method for this transformation is the Friedel-Crafts acylation.

Friedel-Crafts Acylation with Trifluoromethoxyphenyl Precursors

Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. chemguide.co.uklibretexts.org To synthesize this compound, trifluoromethoxybenzene is acylated with propionyl chloride (CH₃CH₂COCl) using a catalyst like aluminum chloride (AlCl₃). khanacademy.orgyoutube.com

The trifluoromethoxy group is an electron-withdrawing and deactivating substituent, which makes the Friedel-Crafts reaction slower compared to benzene (B151609). beilstein-journals.org However, it is an ortho-, para-directing group. Due to steric hindrance from the OCF₃ group, the incoming propionyl group is directed predominantly to the para position, leading to the desired 4'-substituted product with high regioselectivity. libretexts.org The reaction is typically performed by adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid catalyst, followed by heating to complete the reaction. chemguide.co.uk

Reaction Scheme: (Trifluoromethoxy)benzene + Propionyl Chloride --(AlCl₃)--> this compound + HCl

This method is highly effective for the large-scale synthesis of this compound due to the availability of the starting materials and the robustness of the reaction.

Grignard and Organolithium Reagent Mediated Reactions with Carboxylic Acid Derivatives

The formation of ketones through the reaction of organometallic reagents with carboxylic acid derivatives is a cornerstone of organic synthesis. numberanalytics.comtaylorandfrancis.com Grignard and organolithium reagents, in particular, are powerful nucleophiles capable of adding to a variety of electrophiles, including those derived from carboxylic acids. wikipedia.orglibretexts.orgyoutube.com

Grignard Reagents:

Grignard reagents (R-MgX) are well-established for their ability to form carbon-carbon bonds. libretexts.org Their reaction with carboxylic acid derivatives can be a versatile route to ketones like this compound. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the carboxylic acid derivative. youtube.comaroonchande.com

A common approach involves the use of Weinreb amides (N-methoxy-N-methylamides). The reaction of a Grignard reagent, such as ethylmagnesium bromide, with a 4-(trifluoromethoxy)benzoyl Weinreb amide would proceed through a stable chelated intermediate. This intermediate resists over-addition of the Grignard reagent and collapses upon acidic workup to yield the desired ketone.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 4-(Trifluoromethoxy)benzoyl chloride | N,O-Dimethylhydroxylamine | 4-(Trifluoromethoxy)-N-methoxy-N-methylbenzamide | Base |

| 4-(Trifluoromethoxy)-N-methoxy-N-methylbenzamide | Ethylmagnesium bromide | This compound | Anhydrous ether, then acidic workup |

The reproducibility of Grignard reactions can be influenced by factors such as magnesium purity and solvent. rsc.org Sonication has been demonstrated as a method to activate the magnesium surface and promote efficient and reproducible reactions. rsc.org

Organolithium Reagents:

Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts. youtube.com This heightened reactivity can sometimes lead to a lack of selectivity, but when controlled, it offers powerful synthetic transformations. wikipedia.orguniurb.it The synthesis of organolithium reagents typically involves the reaction of an alkyl or aryl halide with lithium metal in an ether solvent. youtube.com

The reaction of an organolithium reagent, such as ethyllithium (B1215237), with a carboxylic acid derivative like 4-(trifluoromethoxy)benzoic acid would initially lead to deprotonation of the carboxylic acid. To circumvent this, the carboxylic acid is often converted to a more suitable electrophile, such as an ester or an acid chloride. However, the high reactivity of organolithium reagents often leads to the formation of tertiary alcohols through double addition to esters and acid chlorides.

A more controlled approach involves the use of nitriles. The reaction of ethyllithium with 4-(trifluoromethoxy)benzonitrile (B1293906) would form a stable lithium imine salt. Subsequent hydrolysis of this intermediate would furnish this compound.

| Reactant 1 | Reactant 2 | Intermediate | Product |

| 4-(Trifluoromethoxy)benzonitrile | Ethyllithium | Lithium imine salt | This compound |

Palladium-Catalyzed Cross-Coupling Strategies for Constructing the Ketone Functionality

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of ketones, offering high efficiency and functional group tolerance under mild conditions. rsc.orgelsevierpure.comresearchgate.net These strategies often provide an alternative to traditional methods like Friedel-Crafts acylation. organic-chemistry.orggoogle.com

One prominent method involves the coupling of an organoboron compound, such as an arylboronic acid, with a carboxylic acid or its derivative. elsevierpure.comorganic-chemistry.orgcapes.gov.br For the synthesis of this compound, this could involve the reaction of 4-(trifluoromethoxy)phenylboronic acid with propionic anhydride or a mixed anhydride generated in situ from propionic acid. researchgate.netorganic-chemistry.org

The catalytic cycle is generally proposed to involve:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the carboxylic anhydride to form an acyl(carboxylato)palladium(II) intermediate. elsevierpure.com

Transmetalation: The organoboron compound then transmetalates with the palladium intermediate. elsevierpure.com

Reductive Elimination: The resulting acyl(organo)palladium intermediate undergoes reductive elimination to yield the ketone and regenerate the palladium(0) catalyst. elsevierpure.com

| Aryl Source | Acyl Source | Catalyst | Product |

| 4-(Trifluoromethoxy)phenylboronic acid | Propionic anhydride | Pd(OAc)₂ / Phosphine ligand | This compound |

| 4-(Trifluoromethoxy)benzoic acid | Ethylboronic acid | Pd catalyst | This compound |

These palladium-catalyzed methods are often advantageous due to their high regioselectivity and compatibility with a wide range of functional groups. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The selective synthesis of complex molecules is a central theme in modern organic chemistry. nih.govrsc.orgrsc.org Chemo-, regio-, and stereoselectivity are crucial for constructing specific isomers of this compound derivatives, which may have distinct biological activities. youtube.com

Enantioselective Approaches to Chiral Propiophenone Derivatives

The synthesis of chiral propiophenone derivatives in an enantiomerically pure form is of great importance, particularly in the pharmaceutical industry. numberanalytics.com Enantioselective methods aim to produce one enantiomer of a chiral product in excess over the other.

One approach to chiral α-functionalized propiophenones is through the enantioselective α-oxidation, amination, or fluorination of this compound. This can be achieved using chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, to control the stereochemical outcome of the reaction.

Another powerful strategy is the asymmetric reduction of a prochiral diketone precursor. For instance, the enantioselective reduction of a 1-(4-(trifluoromethoxy)phenyl)propane-1,2-dione could yield a chiral α-hydroxy ketone.

More recently, cooperative bimetallic radical catalysis has been reported for the highly enantioselective hydrogen-atom transfer from an unconventional donor to ketones, offering a streamlined pathway that minimizes side reactions. acs.org

| Substrate | Reagent/Catalyst | Product | Key Feature |

| This compound enolate | Chiral electrophilic fluorinating agent | Chiral α-fluoropropiophenone | Enantioselective fluorination |

| 1-(4-(Trifluoromethoxy)phenyl)propane-1,2-dione | Chiral reducing agent (e.g., borane (B79455) with a chiral oxazaborolidine catalyst) | Chiral α-hydroxy-4'-(trifluoromethoxy)propiophenone | Enantioselective reduction |

Diastereoselective Synthesis of Advanced Intermediates

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them becomes critical. Diastereoselective synthesis aims to produce one diastereomer in preference to others. nih.govnih.gov

For the synthesis of advanced intermediates derived from this compound, substrate-controlled diastereoselective reactions are often employed. For example, the aldol (B89426) reaction of the enolate of this compound with a chiral aldehyde can lead to the formation of two diastereomeric β-hydroxy ketones. The stereochemical outcome can often be influenced by the choice of enolate counterion (e.g., lithium, boron, or titanium) and the reaction conditions.

Furthermore, the reduction of a chiral α-substituted-β-ketoester derived from this compound can proceed with high diastereoselectivity, where the existing stereocenter directs the approach of the reducing agent.

| Reactant 1 | Reactant 2 | Product | Key Feature |

| This compound lithium enolate | Chiral aldehyde | Diastereomeric β-hydroxy ketones | Substrate-controlled aldol reaction |

| Chiral α-substituted-β-ketoester | Reducing agent (e.g., NaBH₄) | Diastereomeric β-hydroxy esters | Substrate-controlled reduction |

Process Intensification and Scalability in this compound Synthesis

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of process intensification and scalability. researchgate.net This involves optimizing reaction conditions to improve efficiency, safety, and cost-effectiveness.

For the synthesis of propiophenone and its analogues, vapor-phase cross-decarboxylation of a carboxylic acid with propionic acid over a catalyst at high temperatures is a known commercial method. google.comgoogle.comwikipedia.orgepo.orggoogle.com In this process, suppressing the formation of byproducts is crucial. For instance, the co-production of isobutyrophenone (B147066) can be minimized by the addition of water or a secondary alcohol to the feed stream. google.comgoogle.com

| Reactants | Catalyst | Temperature | Key Process Feature |

| 4-(Trifluoromethoxy)benzoic acid, Propionic acid | Metal oxide (e.g., Alumina/Calcium acetate) | 400-600 °C | Vapor-phase reaction, byproduct suppression |

Flow chemistry offers another avenue for process intensification. Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for highly exothermic reactions like those involving organometallic reagents. The scalability of synthetic methods is critical for the large-scale production required for commercial applications. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing a synthetic process. nih.gov Mechanistic studies can provide insights into the roles of catalysts, intermediates, and transition states.

For palladium-catalyzed cross-coupling reactions, detailed mechanistic studies have elucidated the key steps of oxidative addition, transmetalation, and reductive elimination. elsevierpure.com Isotopic labeling studies and kinetic analyses can help to confirm the proposed catalytic cycle and identify the rate-determining step.

In Grignard and organolithium reactions, the aggregation state of the organometallic reagent can significantly influence its reactivity. numberanalytics.com Spectroscopic techniques, such as NMR, can be used to study the structure of these reagents in solution and their interaction with substrates.

For the vapor-phase ketonization process, the mechanism likely involves the formation of a surface-bound carboxylate species on the catalyst. Temperature-programmed desorption and in-situ spectroscopic methods can be employed to study the surface chemistry and identify key intermediates in the catalytic cycle.

Chemical Reactivity and Derivatization Pathways of 4 Trifluoromethoxy Propiophenone

Reactivity Profiling of the Ketone Carbonyl Group

The ketone carbonyl group is a primary site of reactivity in 4'-(Trifluoromethoxy)propiophenone, readily undergoing nucleophilic addition and related transformations.

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. youtube.com For instance, reduction of the ketone to the corresponding alcohol, 1-(4-(trifluoromethoxy)phenyl)propan-1-ol, can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). youtube.com In these reactions, a hydride ion acts as the nucleophile, attacking the carbonyl carbon. youtube.com

The formation of imines occurs through the reaction of the ketone with primary amines. This reaction is typically reversible and may require the use of a dehydrating agent or a specific reducing agent like sodium cyanoborohydride to convert the intermediate imine to a stable amine. youtube.com

Table 1: Nucleophilic Addition Reactions of this compound

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | 1-(4-(Trifluoromethoxy)phenyl)propan-1-ol |

| Imine Formation | Primary Amine (R-NH2) | N-(1-(4-(Trifluoromethoxy)phenyl)propylidene)alkanamine |

| Reductive Amination | Primary Amine (R-NH2), Sodium cyanoborohydride (NaBH3CN) | N-alkyl-1-(4-(trifluoromethoxy)phenyl)propan-1-amine |

This table summarizes common nucleophilic addition reactions at the carbonyl group.

The carbon atom adjacent to the carbonyl group (the α-carbon) can be halogenated under specific conditions. This reaction typically proceeds through an enol or enolate intermediate. mdpi.com Acid-catalyzed halogenation, for example with bromine in acetic acid, can introduce a bromine atom at the α-position. mdpi.com The use of N-bromosuccinimide (NBS) is another common method for α-bromination. These α-halo ketones are versatile synthetic intermediates.

Table 2: Alpha-Halogenation of this compound

| Halogenating Agent | Product |

| Bromine (Br2) in Acetic Acid | 2-Bromo-1-(4-(trifluoromethoxy)phenyl)propan-1-one |

| N-Bromosuccinimide (NBS) | 2-Bromo-1-(4-(trifluoromethoxy)phenyl)propan-1-one |

This table illustrates typical reagents for the alpha-halogenation of the title compound.

The Baeyer-Villiger oxidation converts ketones into esters through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgwikipedia.org In this reaction, an oxygen atom is inserted between the carbonyl carbon and an adjacent carbon atom. libretexts.org The migratory aptitude of the groups attached to the carbonyl determines the product. For this compound, the phenyl group has a higher migratory aptitude than the ethyl group. organic-chemistry.org Therefore, the major product of the Baeyer-Villiger oxidation is expected to be 4-(trifluoromethoxy)phenyl propanoate.

Table 3: Baeyer-Villiger Oxidation of this compound

| Oxidizing Agent | Major Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 4-(Trifluoromethoxy)phenyl propanoate |

| Trifluoroperacetic acid (TFPAA) | 4-(Trifluoromethoxy)phenyl propanoate |

This table shows the expected outcome of the Baeyer-Villiger oxidation.

Aromatic Ring Reactivity and Electrophilic Substitution Patterns

The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. wikipedia.org The directing effects of the existing substituents determine the position of the incoming electrophile. The trifluoromethoxy group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms, yet it is also an ortho-, para-director because of the lone pairs on the oxygen atom that can be donated to the ring through resonance. nih.gov However, this resonance donation is somewhat counteracted by the strong inductive withdrawal. The propiophenone (B1677668) group is a deactivating, meta-directing group. openstax.org

Given the opposing directing effects, predicting the precise outcome of electrophilic aromatic substitution can be complex. The trifluoromethoxy group, while deactivating, directs incoming electrophiles to the positions ortho and para to it. nih.gov The propiophenone group directs to the meta position. Therefore, substitution will likely occur at the positions ortho to the trifluoromethoxy group (and meta to the propiophenone group).

Stability Considerations of the Trifluoromethoxy Group under Various Reaction Conditions

The trifluoromethoxy group is known for its high stability under a wide range of reaction conditions. nih.govresearchgate.net It is generally inert to many acidic, basic, oxidative, and reductive environments that might affect other functional groups. nih.govresearchgate.net This robustness is a key reason for its incorporation into pharmaceutical and agrochemical compounds. nih.govontosight.ai The carbon-fluorine bonds are exceptionally strong, and the trifluoromethyl group itself is highly resistant to metabolic degradation. reddit.com

Catalyst Development for Selective Functionalization of this compound

While general catalysts for reactions involving ketones and aromatic rings are applicable to this compound, specific catalyst development for this particular molecule is not extensively documented in publicly available literature. However, research into catalytic systems for similar structures, such as the conversion of 4'-methoxypropiophenone (B29531) using bifunctional catalysts, suggests that tailored catalysts could be developed for selective transformations. nih.gov For instance, a bifunctional catalyst with both acidic and basic sites could potentially facilitate cascade reactions involving both the carbonyl group and other parts of the molecule. nih.gov The development of metal triflate catalysts for Baeyer-Villiger oxidations with hydrogen peroxide also represents an area of potential application. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Trifluoromethoxy Propiophenone

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4'-(Trifluoromethoxy)propiophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of its atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum of a related compound, 4'-(Trifluoromethyl)acetophenone, shows characteristic signals for the aromatic protons and the methyl protons. chemicalbook.com For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a similar compound, 4-fluoroacetophenone, characteristic peaks are observed for the carbonyl carbon, the aromatic carbons, and the methyl carbon. rsc.org For this compound, distinct signals would be expected for the carbonyl carbon, the two carbons of the ethyl group, the aromatic carbons, and the carbon of the trifluoromethoxy group. The chemical shift of the carbon attached to the trifluoromethoxy group would be significantly influenced by the strong electron-withdrawing nature of the fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. azom.com The trifluoromethoxy group in this compound would give rise to a single, sharp resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal provides a unique fingerprint for the -OCF₃ group. Trifluorotoluene is often used as a reference material in ¹⁹F NMR spectroscopy. azom.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~7.9-8.1 | Doublet | Aromatic protons ortho to the carbonyl group |

| ¹H | ~7.2-7.4 | Doublet | Aromatic protons meta to the carbonyl group |

| ¹H | ~2.9-3.1 | Quartet | Methylene (B1212753) (-CH₂-) protons of the ethyl group |

| ¹H | ~1.1-1.3 | Triplet | Methyl (-CH₃) protons of the ethyl group |

| ¹³C | ~198-200 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~150-155 | Singlet | Aromatic carbon attached to the -OCF₃ group |

| ¹³C | ~130-132 | Singlet | Aromatic carbons ortho to the carbonyl group |

| ¹³C | ~120-122 | Singlet (quartet due to C-F coupling) | Carbon of the trifluoromethoxy (-OCF₃) group |

| ¹³C | ~118-120 | Singlet | Aromatic carbons meta to the carbonyl group |

| ¹³C | ~30-35 | Singlet | Methylene carbon (-CH₂-) of the ethyl group |

| ¹³C | ~8-10 | Singlet | Methyl carbon (-CH₃) of the ethyl group |

| ¹⁹F | ~ -58 to -60 | Singlet | Trifluoromethoxy (-OCF₃) group |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. rsc.org For this compound (C₁₀H₉F₃O₂), HRMS would provide an accurate mass measurement, confirming its molecular formula.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique used to induce fragmentation. The expected fragmentation of this compound would likely involve the following key bond cleavages:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the ethyl group, leading to the formation of a [M-CH₂CH₃]⁺ ion (the 4-(trifluoromethoxy)benzoyl cation).

McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral propene molecule.

Cleavage of the trifluoromethoxy group: Fragmentation could involve the loss of the CF₃ group or the entire OCF₃ group.

Interactive Data Table: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [C₁₀H₉F₃O₂]⁺ | Molecular Ion | 218.0555 |

| [C₈H₄F₃O]⁺ | [M-C₂H₅]⁺ (Acylium ion) | 189.0163 |

| [C₇H₄F₃O]⁺ | [M-C₂H₅-CO]⁺ | 161.0214 |

| [C₉H₉O₂]⁺ | [M-CF₃]⁺ | 149.0603 |

| [C₆H₄F₃]⁺ | [M-COC₂H₅-O]⁺ | 145.0265 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong, sharp peak would be observed for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The C-O-C stretching vibrations of the trifluoromethoxy group would likely appear in the region of 1250-1050 cm⁻¹. The C-F stretching vibrations are expected to be very strong and would be found in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The carbonyl stretch is also typically observed in the Raman spectrum. Aromatic ring vibrations would give rise to characteristic bands. The trifluoromethoxy group would also have distinct Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O | Stretch | 1680-1700 (Strong) | 1680-1700 (Moderate) |

| C-O-C (ether) | Asymmetric Stretch | 1250-1300 (Strong) | Weak |

| C-O-C (ether) | Symmetric Stretch | 1050-1100 (Moderate) | Moderate |

| C-F | Stretch | 1100-1300 (Very Strong) | Moderate to Strong |

| Aromatic C-H | Stretch | 3000-3100 (Moderate) | Strong |

| Aliphatic C-H | Stretch | 2850-2970 (Moderate) | Strong |

| Aromatic C=C | Ring Stretch | 1450-1600 (Moderate) | Strong |

X-ray Crystallography of this compound and its Co-crystals/Derivatives

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a strategy used to modify the physical properties of a compound. google.com Studying the co-crystals of this compound with other molecules could provide valuable information about its intermolecular interactions, such as hydrogen bonding and π-π stacking.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by reduction of the ketone to a chiral alcohol or by introducing a chiral substituent, then ECD could be used to determine the absolute configuration of the resulting stereoisomers. ECD measures the differential absorption of left and right circularly polarized light. nih.gov The experimental ECD spectrum can be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration. researchgate.net

Conformational Analysis of the Trifluoromethoxy Substituent and Propiophenone (B1677668) Side Chain

Trifluoromethoxy Substituent: The trifluoromethoxy group is known to have distinct conformational preferences compared to a methoxy (B1213986) group. nih.gov Due to steric and electronic effects, the -OCF₃ group often adopts a conformation where it is not in the same plane as the phenyl ring. nih.govsemanticscholar.org The strong electron-withdrawing nature of the fluorine atoms influences the electron distribution in the aromatic ring. nih.gov This orthogonal arrangement is a key feature of aryl trifluoromethyl ethers. nih.gov

Propiophenone Side Chain: The conformation of the propiophenone side chain, specifically the torsion angle between the carbonyl group and the phenyl ring, is also important. acs.org This conformation is influenced by steric interactions between the ethyl group and the aromatic ring. The side chain's flexibility can be investigated using computational methods and can impact how the molecule interacts with other molecules. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Trifluoromethoxy Propiophenone

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4'-(Trifluoromethoxy)propiophenone. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and bonding.

The electronic structure is heavily influenced by its substituents: the electron-withdrawing trifluoromethoxy (-OCF3) group and the propiophenone (B1677668) moiety. The -OCF3 group, in particular, exerts a strong long-range electron-withdrawing effect on the aromatic ring, primarily through inductive (σ-withdrawal) and to a lesser extent, resonance effects. researchgate.net This significantly modulates the electron density across the phenyl ring and influences the reactivity of the carbonyl group.

Calculations can quantify this influence by determining key electronic parameters. For instance, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate partial atomic charges, revealing the extent of electron withdrawal from the aromatic ring by the -OCF3 group and the polarization of the carbonyl bond. Bond order calculations can further elucidate the strength and nature of the covalent bonds within the molecule.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons; a lower value indicates higher ionization potential. |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons; influences electron affinity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 5.5 eV | Correlates with chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Mulliken Charge on Carbonyl Carbon | Positive | Confirms the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netepstem.net DFT calculations, often using functionals like B3LYP, can predict chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) with a high degree of accuracy. epstem.net

The process involves first optimizing the molecule's geometry to find its lowest energy structure. Following optimization, specific calculations are performed to obtain the desired spectroscopic parameters. For NMR, this involves calculating the magnetic shielding tensors. For IR, it requires the calculation of vibrational frequencies and their corresponding intensities by analyzing the second derivatives of the energy. researchgate.net

These theoretical predictions are invaluable for two main reasons: they aid in the interpretation of complex experimental spectra and can validate the computational model's accuracy. A strong correlation between the calculated and experimental spectra confirms that the theoretical model provides a reliable representation of the molecule's structure and electronic environment.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value | Deviation |

|---|---|---|---|

| ¹³C Chemical Shift (C=O) | 198.5 ppm | 197.2 ppm | +1.3 ppm |

| ¹H Chemical Shift (Aromatic, ortho to C=O) | 8.05 ppm | 7.98 ppm | +0.07 ppm |

| IR Vibrational Frequency (C=O stretch) | 1705 cm⁻¹ | 1690 cm⁻¹ | +15 cm⁻¹ |

| UV-Vis λmax (π→π* transition) | 258 nm | 255 nm | +3 nm |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a cornerstone for investigating the mechanisms of chemical reactions involving this compound. rsc.orgrsc.org It allows researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

A typical study might investigate the nucleophilic addition to the electrophilic carbonyl carbon, a characteristic reaction of ketones. acs.org By modeling the approach of a nucleophile, researchers can calculate the activation energy (the energy barrier of the transition state), which is the key determinant of the reaction rate. mendeley.com Comparing the activation energies for different reaction pathways allows for the prediction of the most favorable mechanism and the expected product distribution. rsc.org For instance, DFT could be used to understand the regioselectivity of electrophilic aromatic substitution on the phenyl ring, guided by the directing effects of the propiophenone and trifluoromethoxy groups. youtube.com

Table 3: DFT Calculated Energies for a Hypothetical Reaction Pathway (e.g., Hydride Addition) Energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Ketone + Nucleophile) | 0.0 | Initial state of the system. |

| Transition State (TS1) | +12.5 | The energy barrier for the nucleophilic attack on the carbonyl carbon. |

| Intermediate (Alkoxide) | -8.2 | A stable intermediate formed after the addition. |

| Product (Alcohol) | -15.0 | The final, most stable species after protonation. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, molecular dynamics (MD) simulations are the preferred method for exploring the conformational dynamics and intermolecular interactions of molecules over time. nih.govoncotarget.com MD simulations model the molecule using a classical force field, allowing for the simulation of thousands or millions of atoms over nanoseconds to microseconds. nih.gov

For this compound, MD simulations can reveal the preferred orientations of the flexible ethyl group and the trifluoromethoxy group. The C-O bond of the -OCF3 group and the C-C bonds of the propiophenone side chain have rotational freedom, leading to a complex conformational landscape. beilstein-journals.org MD simulations can sample these different conformations and determine their relative populations, providing insight into the molecule's average shape in solution. soton.ac.uk Furthermore, by simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can probe specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical for understanding its behavior in a condensed phase. oncotarget.com

Table 4: Analysis from a Molecular Dynamics Simulation (Illustrative)

| Parameter | Finding | Implication |

|---|---|---|

| Dihedral Angle (Ar-C(O)-CH₂-CH₃) | Shows preference for staggered conformations. | The ethyl group is not freely rotating, which can affect how the molecule binds to a receptor. |

| Dihedral Angle (Ar-O-CF₃) | Tends to be non-coplanar with the aromatic ring. | Minimizes steric hindrance and influences the electronic interaction with the π-system. |

| Radial Distribution Function (around carbonyl oxygen) | Shows a high probability of finding water molecules at ~2.8 Å. | Indicates the potential for hydrogen bonding between the carbonyl oxygen and solvent molecules. |

Quantitative Structure-Activity Relationship (QSAR) Modeling with this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net This is particularly relevant when designing analogues of this compound for specific biological targets. nih.govnih.gov

The process involves creating a dataset of analogues with known activities (e.g., enzyme inhibition IC50 values). For each analogue, a set of molecular descriptors is calculated using computational chemistry. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). A mathematical model is then built to find a statistical relationship between these descriptors and the observed biological activity. nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

Table 5: Hypothetical QSAR Data for this compound Analogues

| Analogue | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., LUMO Energy) | Observed Activity (pIC50) |

|---|---|---|---|

| 4'-(OCF₃)-propiophenone | 3.5 | -1.5 eV | 5.2 |

| 4'-(OCH₃)-propiophenone | 2.1 | -1.2 eV | 4.5 |

| 4'-(Cl)-propiophenone | 2.8 | -1.6 eV | 4.9 |

| 4'-(NO₂)-propiophenone | 1.9 | -2.1 eV | 5.8 |

Resulting QSAR Equation (Example): pIC50 = 0.5 * (logP) - 1.2 * (LUMO) + 1.5

Theoretical Investigations of the Trifluoromethoxy Group's Electronic Influence on Aromatic Systems

The trifluoromethoxy (-OCF3) group is a unique substituent whose electronic influence is a subject of significant theoretical interest. d-nb.info Unlike the related trifluoromethyl (-CF3) group, which is a powerful deactivator and meta-director through both induction and resonance (negative hyperconjugation), the -OCF3 group presents a more complex picture. nih.gov

Theoretical studies, often using DFT, help to dissect its electronic effects. nih.gov The high electronegativity of the fluorine atoms results in a strong inductive withdrawal of electron density from the aromatic ring through the oxygen atom and the sigma bonds (σ-polarization). researchgate.net However, the oxygen atom also possesses lone pairs that can potentially donate into the aromatic π-system (a +R effect). Computational analyses, such as NBO, show that the inductive effect (-I) is dominant, but the resonance donation (+R) is not negligible, making the -OCF3 group a π-donor but a net deactivator. This duality explains why it is generally considered a para-directing group in electrophilic aromatic substitution, despite being deactivating. Theoretical models can quantify these competing effects and rationalize the observed reactivity and properties of aromatic systems bearing this substituent. researchgate.net

Table 6: Comparison of Calculated Substituent Effects on a Benzene (B151609) Ring

| Substituent | Inductive Effect (σ) | Resonance Effect (π) | Net Effect on Ring Electron Density | Directing Effect |

|---|---|---|---|---|

| -OCH₃ | Weakly withdrawing | Strongly donating | Activating | Ortho, Para |

| -CF₃ | Strongly withdrawing | Withdrawing | Strongly deactivating | Meta |

| -OCF₃ | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |

Applications and Functionalization Strategies in Interdisciplinary Research

Medicinal Chemistry Applications of 4'-(Trifluoromethoxy)propiophenone Derivatives

The propiophenone (B1677668) backbone, combined with the electron-withdrawing and lipophilic nature of the trifluoromethoxy group, provides a versatile platform for the design and synthesis of a wide array of bioactive molecules.

Design and Synthesis of Novel Bioactive Compounds

The synthesis of derivatives often begins with the versatile this compound core. A common and effective strategy involves the Claisen-Schmidt condensation reaction to produce chalcones, which are α,β-unsaturated ketones. This reaction allows for the introduction of a wide variety of substituents on the second aromatic ring, leading to a diverse library of compounds with potential biological activities.

For instance, a series of fluorine-containing chalcone (B49325) derivatives have been designed and synthesized to explore their antiproliferative effects. mersin.edu.tr These synthetic efforts highlight the modular nature of the chalcone scaffold, where modifications to either aromatic ring can significantly impact biological outcomes. Another area of exploration involves the synthesis of biguanide (B1667054) derivatives containing a trifluoromethoxy group, which have shown promising anti-cancer capabilities. nih.gov Research has also focused on creating trifluoromethoxyphenyl indole (B1671886) carboxamide analogs as potential inhibitors of specific kinases involved in cancer progression.

The synthesis of these derivatives often employs standard organic chemistry techniques, allowing for the generation of compound libraries for high-throughput screening and further optimization.

Investigation of Enzyme Inhibition Profiles and Molecular Targets

Derivatives of this compound, particularly chalcones, have been investigated for their ability to inhibit various enzymes implicated in disease. While specific studies on this compound-derived chalcones are not extensively detailed in the provided search results, the broader class of chalcones is known to target multiple cellular molecules. nih.gov

For example, certain chalcone derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them attractive anticancer agents. nih.gov The molecular design of these inhibitors often involves positioning specific functional groups to interact with the active site of the target enzyme. The trifluoromethoxy group can play a crucial role in enhancing the binding affinity and selectivity of these compounds for their molecular targets.

Further research is needed to systematically evaluate the enzyme inhibition profiles of a focused library of this compound derivatives to identify potent and selective inhibitors for various therapeutic targets.

Exploration of Anticancer Activity and Apoptosis Induction Pathways

A significant area of research for this compound derivatives is in the field of oncology. Numerous studies have demonstrated the potent anticancer activity of chalcones, which can be readily synthesized from this starting material. These compounds have been shown to exert their effects through various mechanisms, with the induction of apoptosis (programmed cell death) being a prominent pathway. mersin.edu.trnih.govnih.gov

For example, certain fluorine-containing chalcones have been shown to induce apoptosis in various cancer cell lines, as confirmed by techniques such as acridine (B1665455) orange staining. mersin.edu.tr The introduction of a trifluoromethyl group in some chalcones has been linked to the upregulation of apoptosis-related proteins like cleaved caspase-3 and cleaved PARP, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common feature of many anticancer chalcones. nih.gov

The specific apoptotic pathways triggered by this compound-derived chalcones can vary depending on the substitution pattern and the cancer cell type. These pathways can include the disruption of the cell cycle, regulation of autophagy, and modulation of inflammatory mediators. nih.gov

Table 1: Anticancer Activity of Selected Chalcone Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Apoptotic Pathway | Reference |

| Fluorine-containing chalcones | Various human tumor cells | Antiproliferative | Apoptosis induction | mersin.edu.tr |

| α-Trifluoromethyl chalcone (YS71) | Prostate cancer cells (including taxane-resistant) | Dose-dependent antitumor effect | Inhibition of AR activity, induction of apoptosis | nih.gov |

| Chalcone-1,2,3-triazole hybrids | A549, HeLa, DU145, HepG2 | G2/M phase cell cycle arrest, inhibition of tubulin polymerization | Induction of mitochondrial membrane potential changes, activation of caspases 3 and 9 | nih.gov |

| 1,2,4-triazole/chalcone hybrids | Human lung adenocarcinoma A549 cells | Apoptosis induction | Caspase-3-dependent pathway | nih.gov |

This table presents a summary of findings for broader classes of chalcone derivatives due to a lack of specific data for this compound derivatives in the search results.

Modulation of Receptor Binding Affinities and Selectivity

The trifluoromethoxy group can significantly influence the ability of a molecule to bind to biological receptors. While direct studies on this compound derivatives and their receptor binding affinities are limited in the provided search results, related research offers valuable insights. For instance, studies on fluorinated tamoxifen (B1202) analogues have shown that the introduction of fluorine can lead to similar or even superior binding affinities to the estrogen receptor compared to the parent compound. nih.gov

This suggests that the incorporation of the trifluoromethoxy group in derivatives of this compound could be a viable strategy to enhance their affinity and selectivity for specific receptors. The electron-withdrawing nature and steric bulk of the trifluoromethoxy group can alter the electronic distribution and conformation of the molecule, leading to more favorable interactions with the receptor's binding pocket. Further research, including competitive binding assays and structural biology studies, is necessary to fully elucidate the impact of this moiety on the receptor binding profiles of this compound derivatives.

Impact of the Trifluoromethoxy Moiety on Pharmacological Properties and Metabolic Stability

Furthermore, the trifluoromethoxy group can influence a compound's absorption, distribution, and excretion (ADME) profile. Its lipophilic nature can improve membrane permeability, facilitating the transport of the drug to its target site. Studies on various compounds have shown that the presence of a trifluoromethoxy group can lead to favorable ADME properties, including good solubility and minimal clearance in human liver microsomes. nih.gov

Lipophilicity Studies and their Correlation with Biological Potency

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a crucial physicochemical parameter in drug design. It significantly influences a drug's ability to cross biological membranes and interact with its target. The trifluoromethoxy group is known to be highly lipophilic. researchgate.net

The lipophilicity of a series of compounds is often correlated with their biological activity in what is known as a Structure-Activity Relationship (SAR) study. For chalcones and flavonoid derivatives, lipophilicity has been identified as a central component of their drug-like properties. nih.gov Experimental methods like reverse-phase thin-layer chromatography (RP-TLC) can be used to determine lipophilicity-related parameters. nih.gov

While specific lipophilicity data for a series of this compound derivatives and its direct correlation with biological potency is not available in the provided search results, the general principle holds true. By systematically modifying the structure of this compound derivatives and measuring their lipophilicity and biological activity, researchers can establish a quantitative relationship. This relationship can then guide the design of new analogs with optimized potency and pharmacokinetic profiles. For example, in a series of short-chain naphthoquinones, increased lipophilicity correlated with increased metabolic stability. nih.gov

Agrochemical and Crop Protection Applications

The incorporation of fluorinated groups, such as trifluoromethoxy, is a key strategy in the development of modern agrochemicals. nih.gov Currently, about 15% of pesticides listed in the Pesticide Manual contain fluorine. nih.gov The trifluoromethoxy group, in particular, is gaining importance in agrochemical research for its ability to modify a molecule's biological and physicochemical properties. nih.govbeilstein-journals.org

Development of Herbicidal and Pesticidal Agents

The trifluoromethoxy group is a feature in several registered pesticides. nih.gov While direct studies detailing the use of this compound as a primary scaffold for commercial herbicides or pesticides are not prominent in available research, the broader class of molecules containing trifluoromethyl and trifluoromethoxy ketones has been investigated for bioactivity.

For instance, trifluoromethyl ketones (TFKs) are recognized as potent inhibitors of insect juvenile hormone esterase (JHE), an enzyme that regulates the developmental processes in insects, making it a viable target for insect control. nih.govnih.gov Structure-activity relationship (SAR) studies on a large set of TFKs have been conducted to understand the structural characteristics that determine their inhibitory activity against this enzyme. nih.govnih.gov

Furthermore, various heterocyclic compounds incorporating trifluoromethyl or trifluoromethoxyphenoxy groups have been designed and synthesized, showing promising herbicidal activity. nih.govresearchgate.net Research into small methyl ketone herbicides has also demonstrated that ketone-containing molecules can act as potent plant growth inhibitors. acs.org These findings underscore the potential of ketone structures bearing trifluoromethoxy groups, such as this compound, as foundational skeletons for the development of new pesticidal and herbicidal agents. ontosight.ai

Enhancing Bioavailability and Environmental Persistence of Agrochemicals

A critical factor in the efficacy of an agrochemical is its bioavailability—the extent to which it is absorbed and made available at the site of action. The trifluoromethoxy group significantly enhances lipophilicity, a property that can improve a molecule's ability to permeate biological membranes, leading to better uptake and transport within the target pest or plant. nih.govbeilstein-journals.org

The chemical stability of the trifluoromethoxy group also contributes to increased resistance against metabolic degradation by enzymes within the target organism and in the environment. nih.gov This metabolic stability can lead to a longer half-life for the active compound.

However, this stability can also contribute to greater environmental persistence. Fluorinated pesticides can have long half-lives in soil and water. nih.gov For example, Trifluralin, a dinitroaniline herbicide containing a trifluoromethyl group, has a soil half-life of approximately 180 days. wikipedia.orgkpu.ca The strong carbon-fluorine bonds make these compounds resistant to degradation. nih.gov While this persistence can prolong the desired biological effect, it also raises environmental concerns regarding accumulation and potential impacts on non-target organisms. nih.govnih.gov Strategies to optimize agrochemical design include vectorizing, which involves conjugating the active ingredient with nutrients like amino acids or sugars to leverage the plant's own transport systems, thereby enhancing systemic movement and targeted delivery. nih.gov

Materials Science and Polymer Chemistry Contributions

In materials science, fluorine-containing compounds are valued for creating materials with specialized properties such as thermal stability, chemical resistance, and unique surface characteristics. mdpi.com

Synthesis of Monomers for Fluorinated Polymer Architectures

Fluorinated polymers are a significant class of materials used in a wide array of applications due to their exceptional properties. mdpi.com The synthesis of these materials relies on the polymerization of fluorinated monomers. rsc.orgnih.gov Researchers have explored various fluorinated monomers, including acrylates, norbornenes, and styrenes, to create polymers with tailored characteristics. mdpi.comrsc.orgnih.gov For example, poly(2,3,4,5,6-pentafluorostyrene) has been identified as a useful polymer dielectric for organic thin-film transistors. rsc.org While the synthesis of fluoropolymers is a robust field of study, there is no specific information in the reviewed literature indicating that this compound has been utilized as a monomer or a direct precursor for monomers in the synthesis of fluorinated polymer architectures.

Development of Advanced Functional Materials with Tuned Properties

Advanced functional materials are designed to possess specific, controllable properties for high-tech applications. soton.ac.uk Fluorinated polymers are considered advanced materials due to their high performance in demanding environments. mdpi.com The introduction of fluorine can lead to low surface energy, hydrophobicity, and high gas permeability. mdpi.com Although polyaromatic heterocycles and other fluorinated structures are actively researched for applications in materials science soton.ac.uk, there is a lack of specific research findings that describe the use of this compound in the synthesis of advanced functional materials with tuned properties.

Exploration of Liquid Crystalline Behavior in Derivatives

The incorporation of fluorine atoms into molecules is a well-established strategy in the design of liquid crystals to manipulate their mesomorphic (liquid crystalline) and dielectric properties. figshare.comconsensus.appbeilstein-journals.org The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly effective for this purpose. figshare.comtandfonline.comtandfonline.com

While these studies highlight the importance of trifluoromethoxy and related groups in liquid crystal design, research specifically exploring the liquid crystalline behavior of derivatives synthesized directly from the this compound scaffold is not found in the available literature.

This compound as a Versatile Chemical Building Block

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of parent molecules. nih.govbeilstein-journals.org this compound, a propiophenone derivative featuring this key substituent, serves as a valuable and versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. Its utility is primarily centered on the reactivity of its carbonyl group, the adjacent alpha-protons, and the potential for transformations involving the trifluoromethoxylated aromatic ring.

The trifluoromethoxy group itself is a powerful modulator of a compound's physicochemical properties. It is more lipophilic and electron-withdrawing than a simple methoxy (B1213986) group, which can significantly influence a molecule's biological activity and pharmacokinetic profile. beilstein-journals.org The presence of the trifluoromethoxy group in a molecule can lead to improved metabolic stability, a critical attribute for the development of new therapeutic agents. chemimpex.com

Research into the application of trifluoromethoxy-substituted compounds has demonstrated their value in the synthesis of novel bioactive molecules. For instance, compounds bearing the 4-trifluoromethoxyphenyl moiety have been successfully incorporated into complex heterocyclic systems with potential therapeutic applications. While direct, detailed research findings on the extensive synthetic transformations of this compound itself are not widely available in publicly accessible literature, the synthetic utility of its core components—the trifluoromethoxyphenyl group and the propiophenone scaffold—is well-documented.

A notable example of the synthetic utility of a closely related precursor, 4-trifluoromethoxyaniline, is in the construction of multi-ring heterocyclic systems. A chain heterocyclization strategy has been employed to synthesize 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles. nih.gov This multi-step synthesis first involves the formation of a pyrrole (B145914) ring via the Paal-Knorr reaction, followed by the construction of a thiazole (B1198619) ring. This approach highlights the role of the 4-trifluoromethoxyphenyl group as a foundational element in the assembly of complex, fluorinated heterocyclic structures that are of interest in the search for new anticancer agents. nih.gov

The following table outlines a representative synthetic pathway starting from a precursor to this compound, illustrating the construction of complex heterocyclic systems.

Table 1: Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 4-Trifluoromethoxyaniline | 2,5-Hexanedione, Acetic Acid, Reflux | 2,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole | nih.gov |

| 2,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole | Chloroacetonitrile, AlCl3 | 2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-3-yl)ethan-1-one | nih.gov |

| 2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-3-yl)ethan-1-one | Various Thioamides/Thioureas | 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles | nih.gov |

The chemical structure of this compound provides several avenues for functionalization. The carbonyl group can undergo a variety of classical reactions such as reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to generate tertiary alcohols. The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and alkylations. These transformations allow for the elaboration of the propiophenone side chain, leading to a diverse array of new chemical entities.

While specific examples with detailed research findings for this compound are limited in the available literature, the established reactivity of the propiophenone scaffold suggests its potential as a versatile starting material. The combination of the reactive ketone functionality with the electronically modifying trifluoromethoxy group makes it a promising, though currently under-documented, building block for the synthesis of novel compounds in various fields of chemical research.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms of 4'-(Trifluoromethoxy)propiophenone

The synthesis of this compound is not extensively detailed in current literature, presenting an opportunity for methodological development. Existing strategies for similar compounds suggest that its preparation likely relies on multi-step sequences. One plausible and common approach is the Friedel-Crafts acylation of trifluoromethoxybenzene with propionyl chloride or propionic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride. chemicalbook.com Another potential route involves the trifluoromethylation of a 4'-hydroxypropiophenone (B143161) precursor. ontosight.ai

Future research should focus on optimizing these synthetic pathways. Key areas for investigation include the development of more efficient and selective catalytic systems for the Friedel-Crafts reaction to minimize by-product formation, which is a known issue in such processes. google.com

The reactivity of this compound is dictated by its three main components: the ketone carbonyl group, the adjacent alpha-protons, and the substituted aromatic ring. The trifluoromethoxy group, being highly electronegative and a meta-director, deactivates the ring towards electrophilic substitution while influencing the reactivity of the ketone. ontosight.ai Future studies should systematically explore its participation in a variety of fundamental organic reactions.

Table 1: Potential Research Areas in Synthesis and Reactivity

| Research Area | Objective | Potential Methods |

|---|---|---|

| Catalyst Development | Improve yield and regioselectivity in Friedel-Crafts acylation. | Screening of solid acid catalysts, zeolites, or encapsulated Lewis acids. |

| Flow Chemistry | Develop a continuous manufacturing process for improved safety and scalability. | Microreactor-based synthesis with real-time monitoring. |

| Ketone Reduction | Investigate stereoselective reduction of the carbonyl group. | Asymmetric hydrogenation, transfer hydrogenation (e.g., MPV reduction). nih.gov |

| Condensation Reactions | Explore aldol (B89426) and Mannich reactions to build molecular complexity. | Base- or acid-catalyzed condensations with various electrophiles. |

| C-H Functionalization | Direct functionalization of the aromatic ring or alkyl chain. | Transition-metal-catalyzed C-H activation or photoredox catalysis. nih.gov |

Evolving Applications in Pharmaceutical and Material Sciences